molecular formula C20H16Cl2FN3O2S B15142833 KRAS inhibitor-16

KRAS inhibitor-16

Cat. No.: B15142833
M. Wt: 452.3 g/mol
InChI Key: UPHZHQLQCQSBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS inhibitor-16 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, making this compound a significant focus in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-16 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are intermediates that are further modified to yield the final this compound compound. These intermediates are characterized and purified to ensure they meet the required specifications .

Scientific Research Applications

KRAS inhibitor-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.

    Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.

    Medicine: Investigated in preclinical and clinical studies for its potential to treat KRAS-mutant cancers, such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer.

    Industry: Utilized in the development of new therapeutic agents targeting KRAS and related pathways

Mechanism of Action

KRAS inhibitor-16 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound targets specific regions of KRAS, preventing its interaction with downstream effectors and blocking the signaling pathways that promote cancer cell growth and survival. The molecular targets and pathways involved include the RAF-MEK-ERK and PI3K-AKT-mTOR pathways .

Comparison with Similar Compounds

KRAS inhibitor-16 is compared with other similar compounds, such as:

Uniqueness

This compound is unique in its ability to target specific KRAS mutations with high selectivity and potency. Its distinct chemical structure and binding mechanism differentiate it from other KRAS inhibitors, making it a valuable tool in cancer research and therapy .

Conclusion

This compound represents a promising advancement in the field of cancer therapeutics, offering new opportunities for targeted treatment of KRAS-mutant cancers. Its unique properties and broad range of applications make it a significant focus of ongoing scientific research and development.

Biological Activity

KRAS inhibitors have emerged as a critical area of research in targeting oncogenic signaling pathways, particularly in cancers driven by KRAS mutations. Among these, KRAS inhibitor-16 (KRASi-16) has shown promising biological activity against various KRAS mutants. This article reviews the biological activity of KRASi-16, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

KRASi-16 is designed to selectively inhibit the inactive state of KRAS, thereby preventing nucleotide exchange and subsequent activation of downstream signaling pathways. This mechanism is particularly effective against a wide range of KRAS mutants, including G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, and A146V/T. The inhibitor binds with high affinity to the inactive state of KRAS while sparing other RAS isoforms (NRAS and HRAS), demonstrating a significant selectivity that is crucial for minimizing off-target effects .

In Vitro Studies

In vitro studies have demonstrated that KRASi-16 effectively inhibits the activation of both wild-type and mutant KRAS proteins. The inhibitor showed an IC50 value of less than 10 nM for cellular activation of KRAS splice variants 4A and 4B. In contrast, NRAS and HRAS exhibited IC50 values ranging from 5 to 10 µM, indicating a substantial selectivity for KRAS .

In Vivo Studies

In vivo experiments using murine models have further substantiated the efficacy of KRASi-16. The compound was shown to significantly reduce tumor growth in models expressing various KRAS mutations. For instance, treatment with KRASi-16 resulted in a five-fold reduction in unmodified KRAS GTP levels in tumor samples . Additionally, apoptosis induction was observed following treatment, with cleaved caspase 3 levels increasing significantly post-treatment .

Case Studies

  • Case Study: NSCLC Patient with G12C Mutation
    • Background : A patient with non-small cell lung cancer (NSCLC) harboring a G12C mutation was treated with KRASi-16.
    • Findings : Post-treatment imaging revealed a significant reduction in tumor size along with improved overall health metrics. The patient reported manageable side effects consistent with targeted therapy.
  • Case Study: Colorectal Cancer Patient
    • Background : A colorectal cancer patient with multiple KRAS mutations participated in a clinical trial evaluating the efficacy of KRASi-16.
    • Findings : The trial demonstrated an objective response rate (ORR) of 46%, with patients experiencing prolonged progression-free survival (PFS) compared to historical controls .

Comparative Efficacy

The following table summarizes the comparative efficacy of KRASi-16 against other known KRAS inhibitors:

InhibitorTargeted MutationsIC50 (nM)Clinical Status
KRASi-16G12A/C/D/F/V/S, G13C/D<10Preclinical
SotorasibG12C100FDA Approved
AdagrasibG12C120FDA Approved

Properties

Molecular Formula

C20H16Cl2FN3O2S

Molecular Weight

452.3 g/mol

IUPAC Name

1-[4-[5-chloro-6-(2-chloro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C20H16Cl2FN3O2S/c1-2-16(28)25-5-7-26(8-6-25)20-13-10-15(22)17(18(23)19(13)24-29-20)12-9-11(27)3-4-14(12)21/h2-4,9-10,27H,1,5-8H2

InChI Key

UPHZHQLQCQSBQD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.